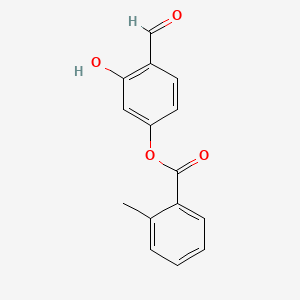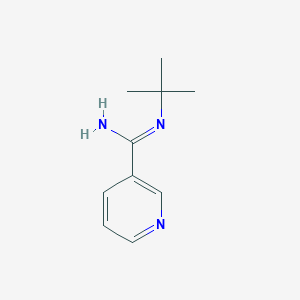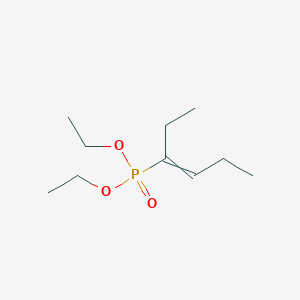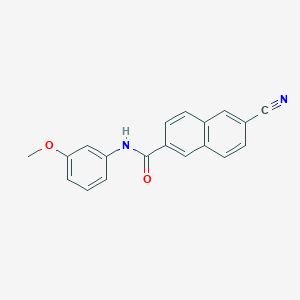
4-Formyl-3-hydroxyphenyl 2-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Formyl-3-hydroxyphenyl 2-methylbenzoate is an organic compound with the molecular formula C15H12O4 It is characterized by the presence of a formyl group (CHO) and a hydroxy group (OH) on a phenyl ring, which is esterified with 2-methylbenzoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-3-hydroxyphenyl 2-methylbenzoate typically involves the esterification of 4-formyl-3-hydroxybenzoic acid with 2-methylbenzoic acid. One common method involves the use of a dehydrating agent such as thionyl chloride (SOCl2) or dicyclohexylcarbodiimide (DCC) to facilitate the esterification reaction. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Formyl-3-hydroxyphenyl 2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-Carboxy-3-hydroxyphenyl 2-methylbenzoate.
Reduction: 4-Hydroxymethyl-3-hydroxyphenyl 2-methylbenzoate.
Substitution: Various ethers or esters depending on the substituent used.
Applications De Recherche Scientifique
4-Formyl-3-hydroxyphenyl 2-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and oxidoreductases.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 4-Formyl-3-hydroxyphenyl 2-methylbenzoate depends on its interaction with specific molecular targets. For example, in biological systems, the compound may act as a substrate for enzymes such as esterases, which catalyze the hydrolysis of the ester bond. The formyl group can also participate in redox reactions, influencing cellular redox states and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Formyl-3-hydroxybenzoic acid: Similar structure but lacks the esterified 2-methylbenzoic acid moiety.
2-Methylbenzoic acid: Contains the same carboxylic acid group but lacks the formyl and hydroxy groups on the phenyl ring.
4-Hydroxy-3-methoxybenzaldehyde: Similar functional groups but with a methoxy group instead of the esterified 2-methylbenzoic acid.
Uniqueness
4-Formyl-3-hydroxyphenyl 2-methylbenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both formyl and hydroxy groups on the phenyl ring, along with the ester linkage to 2-methylbenzoic acid, makes it a versatile compound in synthetic and applied chemistry.
Propriétés
Numéro CAS |
671756-64-2 |
|---|---|
Formule moléculaire |
C15H12O4 |
Poids moléculaire |
256.25 g/mol |
Nom IUPAC |
(4-formyl-3-hydroxyphenyl) 2-methylbenzoate |
InChI |
InChI=1S/C15H12O4/c1-10-4-2-3-5-13(10)15(18)19-12-7-6-11(9-16)14(17)8-12/h2-9,17H,1H3 |
Clé InChI |
HPHSMWOVPSHWGB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(=O)OC2=CC(=C(C=C2)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{(E)-[(2,6-Dichlorophenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B12534358.png)


![[3-(Decylsulfanyl)-5-methyl-1H-1,2,4-triazol-1-yl]acetic acid](/img/structure/B12534374.png)
![1-Oxa-8-azaspiro[4.5]decane-2-acetonitrile, 8-(phenylmethyl)-](/img/structure/B12534376.png)


![2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-fluorophenol](/img/structure/B12534390.png)
![3-Methyl-2-[4-(morpholin-4-yl)-4-oxobutoxy]-4-propoxybenzaldehyde](/img/structure/B12534404.png)
![5-Methyl-3-(6-methylpyridin-2-yl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene](/img/structure/B12534418.png)

![Methyl 2-[(3-methoxyphenyl)methoxy]benzoate](/img/structure/B12534432.png)
